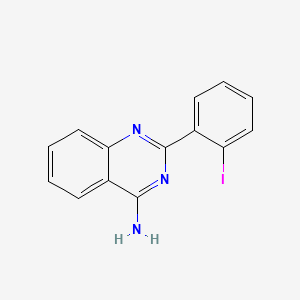

2-(2-Iodophenyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

62786-13-4 |

|---|---|

Molecular Formula |

C14H10IN3 |

Molecular Weight |

347.15 g/mol |

IUPAC Name |

2-(2-iodophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C14H10IN3/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H,(H2,16,17,18) |

InChI Key |

ZNYCPOQYWPNVAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3I)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Iodophenyl Quinazolin 4 Amine and Its Analogs

Classical and Conventional Synthetic Routes for Quinazolines

The Niementowski quinazoline (B50416) synthesis, first reported in 1895, represents a foundational method for constructing 4-oxo-3,4-dihydroquinazolines. drugfuture.comwikipedia.orgchemeurope.com This reaction involves the cyclization of anthranilic acids with amides at high temperatures. drugfuture.comwikipedia.org While historically significant, this method often requires harsh reaction conditions and can result in moderate yields. nih.gov

A common conventional approach to synthesizing quinazoline derivatives involves the reaction of 2-aminobenzonitriles with various reagents. For instance, the reaction of anthranilonitrile with sodium hydride in dimethyl sulfoxide (B87167) can yield 4-amino-2-(2-aminophenyl)quinazoline. researchgate.net Another conventional method is the condensation of 2-aminobenzylamines with aldehydes, followed by an oxidation step to furnish the quinazoline ring. mdpi.com However, these methods can sometimes be limited by the availability of starting materials and the need for strong oxidants. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these classical reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govresearchgate.net For example, the synthesis of tetracyclic dihydroquinazolines from 2-(2-aminophenyl)quinazoline-4-amine and aromatic aldehydes can be achieved efficiently under microwave irradiation. researchgate.net

Modern Catalytic Approaches in Quinazoline Synthesis

Modern organic synthesis has seen a shift towards more efficient and environmentally benign catalytic methods. The synthesis of quinazolines, including 2-(2-iodophenyl)quinazolin-4-amine and its analogs, has greatly benefited from these advancements.

Transition Metal-Catalyzed Strategies (e.g., Palladium, Copper, Iron)

Transition metal catalysis has become an indispensable tool for the construction of complex heterocyclic scaffolds like quinazolines. acs.org Metals such as palladium, copper, and iron offer unique catalytic activities that enable novel and efficient synthetic transformations. acs.orgmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely used for the synthesis of 2-arylquinazoline derivatives. mdpi.comnih.gov These reactions typically involve the coupling of a halogenated quinazoline with an appropriate boronic acid derivative. mdpi.comnih.gov For instance, 2-arylquinazolines can be synthesized from 2-chloro-6-bromo-quinazoline via a nucleophilic aromatic substitution followed by a palladium-mediated Suzuki cross-coupling. nih.gov This methodology allows for the introduction of a wide variety of aryl groups at the 2-position of the quinazoline ring.

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of quinazolines. A notable example is the synthesis of 2-arylquinazolin-4-amines from readily available 2-arylindoles and trimethylsilyl (B98337) azide (B81097) (TMSN₃). rsc.orgnih.gov This domino reaction proceeds through a copper-catalyzed diazidation, denitrogenation, intramolecular cyclization, and ring expansion sequence. rsc.orgnih.gov Copper catalysts are also employed in the synthesis of 2-arylquinazolinones from 2-arylindoles and amines or ammoniums, offering a broad substrate scope and mild reaction conditions. nih.govacs.orgorganic-chemistry.org

Iron catalysis has gained prominence as a cost-effective and environmentally friendly alternative. acs.orgorganic-chemistry.orgrsc.orgacs.org Iron-catalyzed oxidative amination of N-H ketimines, derived from 2-alkylamino benzonitriles, provides an efficient route to 2,4-disubstituted quinazolines. acs.orgorganic-chemistry.orgacs.org This method utilizes an inexpensive iron catalyst, such as FeCl₂, and an oxidant like tert-butyl hydroperoxide (t-BuOOH). acs.orgorganic-chemistry.orgacs.org

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions for Quinazoline Synthesis

| Catalyst | Starting Materials | Key Features | Reference(s) |

| Palladium | Halogenated quinazolines, Boronic acids | High efficiency for C-C bond formation, wide functional group tolerance. | mdpi.comnih.gov |

| Copper | 2-Arylindoles, TMSN₃ or Amines | Domino reaction sequence, mild conditions, broad substrate scope. | rsc.orgnih.govnih.govacs.orgorganic-chemistry.org |

| Iron | 2-Alkylamino benzonitriles, Organometallic reagents | Cost-effective, environmentally friendly, good for large-scale synthesis. | acs.orgorganic-chemistry.orgacs.org |

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. rsc.orgnih.gov Copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones provide a general and highly efficient route to quinazoline and quinazolinone derivatives. rsc.orgresearchgate.net

Palladium-catalyzed tandem reactions have also been developed. For example, the synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer process. nih.gov This cascade involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation in a single operation. nih.gov

A one-pot synthesis of quinazolino[3,4-a]quinazolin-13-ones has been realized through the reaction of o-(methoxycarbonyl)benzenediazonium salts, nitriles, and 2-cyanoanilines, involving a tandem cyclization/amidation sequence. acs.org

Metal-Free Oxidative Annulation and Cyclization Reactions

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. rsc.orgnih.gov Iodine-mediated oxidative C(sp³)-H/N-H cross-coupling of 2-(benzylamino)benzamides has been shown to be an effective method for the synthesis of 2-arylquinazolin-4(3H)-ones. researchgate.net

Another metal-free approach involves the use of dimethyl sulfoxide (DMSO) as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides to form quinazolinones. nih.gov Furthermore, a metal-free synthesis of quinazolinones has been developed via the dual amination of sp³ C-H bonds, using the sp³ carbon in methylarenes or adjacent to a heteroatom in solvents like DMSO or DMF as a one-carbon synthon. rsc.org The reaction of 2-aminobenzophenones with cyanamide (B42294) derivatives in the presence of an acid or base catalyst also provides a metal-free route to 2-aminated quinazolines. nih.gov

Table 2: Examples of Metal-Free Reactions for Quinazoline Synthesis

| Reagent/Catalyst | Starting Materials | Product Type | Reference(s) |

| I₂/DMSO | 2-(Benzylamino)benzamides | 2-Arylquinazolin-4(3H)-ones | researchgate.net |

| DMSO | 2-Aminobenzamides | Quinazolinones | nih.gov |

| p-Toluene sulfonic acid/KOtBu | 2-Aminobenzophenones, Cyanamides | 2-Aminated quinazolines | nih.gov |

Visible Light-Mediated Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light as a renewable energy source to drive chemical reactions. derpharmachemica.comnih.govacs.org This approach has been successfully applied to the synthesis of quinazolinone derivatives. derpharmachemica.comnih.gov

For instance, the synthesis of quinazolinones can be achieved from 2-aminobenzamides and isatins or aldehydes using organic dyes like Rose Bengal or fluorescein (B123965) as recyclable photocatalysts. derpharmachemica.comnih.gov These reactions are typically carried out under mild, environmentally friendly conditions. derpharmachemica.comnih.gov Interestingly, some visible-light-mediated syntheses of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides have been reported to proceed efficiently even without the need for an external photocatalyst or additive. rsc.org Furthermore, a tandem process for synthesizing quinazolinones from aminobenzamides and in situ-generated aldehydes via visible-light-induced C=C bond cleavage has been developed, highlighting the versatility of this approach. rsc.org

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of quinazoline derivatives aims to reduce environmental impact by improving atom economy, minimizing waste, and utilizing energy-efficient methods.

Atom-Economical and Multi-Component Reactions

Multi-component reactions (MCRs) are a cornerstone of green chemistry, offering high atom economy by combining three or more reactants in a single step to form a complex product, thereby minimizing waste. researchgate.net Several MCRs have been developed for the synthesis of quinazoline scaffolds. For instance, a one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) in a low-melting mixture of maltose (B56501) and dimethylurea has been shown to produce quinazolines in high yields under aerobic oxidation conditions. This method is notable for being catalyst-free and utilizing a biodegradable reaction medium.

Another approach involves the Ugi four-component reaction (Ugi-4CR), which has been successfully employed to rapidly synthesize diverse polycyclic quinazolinones. acs.org This strategy allows for the construction of complex molecules with tailored properties in very few steps, highlighting the efficiency of MCRs. acs.org Furthermore, the synthesis of pyrazolo[5,1-b]quinazolines has been achieved through a three-component protocol involving the reaction of benzaldehydes, dimedone, and 1H-pyrazole-3,5-diamine, showcasing the versatility of MCRs in creating fused quinazoline systems. researchgate.net

These atom-economical MCRs provide a sustainable alternative to traditional multi-step syntheses, which often involve resource-intensive purification of intermediates.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netfrontiersin.org This technology has been extensively applied to the synthesis of quinazolines and quinazolinones. nih.govresearchgate.netfrontiersin.org

The advantages of microwave irradiation include reduced energy consumption, cleaner reaction profiles, and simpler work-up procedures. frontiersin.orgbeilstein-journals.org For example, the Niementowski reaction, a classical method for quinazolinone synthesis, has been significantly accelerated using microwave heating under solvent-free conditions. frontiersin.org Similarly, microwave-assisted synthesis of 4-aminoquinazoline derivatives from N-(2-cyanophenyl)-N,N-dimethylformamidine and amines has been reported to occur in just 10 minutes with good yields. nih.gov

The use of microwave irradiation is not limited to specific reaction types. It has been successfully employed in various synthetic strategies, including the synthesis of triazoloquinazolinones and benzimidazoquinazolinones through three-component condensation reactions, achieving nearly quantitative yields in minutes. beilstein-journals.org The synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea (B33335) is another example where microwave heating significantly improves yields and reduces reaction times compared to traditional methods. nih.gov

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a selection of quinazoline derivatives, highlighting the efficiency of the latter.

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Quinazolinone derivatives | 3-6 h, 48-89% | 10-20 min, 66-97% | researchgate.net |

| 4-Phenylquinazolin-2(1H)-one derivatives | 24 h, 16-85% | 30-45 min, 31-92% | nih.gov |

| Triazoloquinazolinones/Benzimidazoquinazolinones | Several hours to days | Few minutes, nearly quantitative | beilstein-journals.org |

| 3-amino-2-phenylquinazolin-4(3H)-one | Not specified | 4 min, 81% | researchgate.net |

| 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | Not specified | 4 min, 85% | researchgate.net |

Mechanistic Investigations of Quinazoline Core Formation

Understanding the reaction mechanisms underlying quinazoline synthesis is crucial for optimizing reaction conditions and designing novel synthetic routes. The formation of the quinazoline core can proceed through various pathways depending on the starting materials and catalysts employed.

A common strategy involves the cyclization of 2-aminobenzonitrile (B23959) derivatives. Theoretical studies using density functional theory (DFT) have shed light on the reaction of 2-aminobenzonitrile with carbon dioxide in water to form quinazoline-2,4(1H,3H)-dione. rsc.org These studies revealed that the reaction proceeds via the formation of carbonic acid, which then reacts more readily with 2-aminobenzonitrile. rsc.org

In another example, the reaction of N-benzyl cyanamides with 2-aminobenzonitriles to form 2-amino-4-iminoquinazolines is proposed to proceed through the initial attack of the amino group of 2-aminobenzonitrile on the electrophilic carbon of the cyanamide to form an amidine intermediate. mdpi.com

Ruthenium-catalyzed reactions for quinazoline synthesis have also been mechanistically investigated. For instance, the dehydrogenative coupling of 2-aminophenyl ketones with amines is believed to proceed through the initial formation of an imine intermediate, followed by cyclization and dehydrogenation steps catalyzed by the ruthenium complex. marquette.edu Similarly, a proposed mechanism for the copper-catalyzed synthesis of quinazolinones from 2-aminobenzamides and methanol (B129727) involves the oxidation of methanol to formaldehyde, which then reacts with the aminobenzamide to form an imine intermediate that subsequently cyclizes and oxidizes to the final product. researchgate.net

The proposed mechanism for the formation of 2-arylquinazolines from 2-aminobenzophenones and benzylamines often involves the initial condensation to form an imine, followed by cyclization and oxidation. frontiersin.org Metal-free oxidative annulation reactions provide an alternative pathway, where the mechanism can involve acid or base-mediated cyclization of intermediates. nih.gov

Optimization of Reaction Conditions and Functional Group Tolerance

The optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, is essential for achieving high yields and purity of the desired quinazoline products. Furthermore, assessing the tolerance of the reaction to various functional groups is critical for the synthesis of a diverse library of derivatives.

Numerous studies have focused on optimizing the synthesis of quinazolines and quinazolinones. For instance, in the copper-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones, a wide range of functional groups on the starting materials are well-tolerated. organic-chemistry.org Similarly, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids have demonstrated good tolerance for bromo and iodo groups, which are valuable for further synthetic transformations. organic-chemistry.org

The choice of catalyst and reaction conditions can significantly influence the outcome. For example, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes tolerates a variety of functional groups and provides a practical route to 2-substituted quinazolines. organic-chemistry.org In another study, the synthesis of quinazolin-4(3H)-ones from isatins and amidine hydrochlorides was achieved at room temperature using a tert-butyl hydroperoxide/K3PO4 system, showcasing mild reaction conditions. organic-chemistry.org

The functional group tolerance of various synthetic methods for quinazolines is summarized in the table below:

| Synthetic Method | Tolerated Functional Groups | Reference |

| Copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes | Methoxy, fluoro, chloro, bromo, nitro, formyl, trifluoromethyl | nih.gov |

| Palladium-catalyzed three-component tandem reaction | Bromo, iodo | organic-chemistry.org |

| Condensation of 2-nitrobenzyl alcohols with arylacetic acids | Chloro, fluoro, trifluoromethyl, thienyl, indolyl | organic-chemistry.org |

| Copper-catalyzed reaction of 2-arylindoles with amines | Broad range of functional groups | organic-chemistry.org |

| H2O2-mediated synthesis of quinazolin-4(3H)-ones | Amide, trifluoroethyl, benzyl, furan, methyl, methoxy, fluoro, bromo | acs.org |

| Salicylic acid-catalyzed oxidative condensation | Trifluoromethyl, fluoro, cyano, methoxy | nih.gov |

The development of robust synthetic methods with broad functional group tolerance is crucial for the efficient production of diverse quinazoline libraries for various applications.

Chemical Reactivity and Transformations of 2 2 Iodophenyl Quinazolin 4 Amine Derivatives

Reactivity of the Aryl Iodide Moiety

The presence of an aryl iodide in the 2-(2-iodophenyl)quinazolin-4-amine structure provides a highly reactive site for various transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions and Derivative Formation

The aryl iodide moiety is an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing a diverse array of derivatives by introducing various substituents at the ortho-position of the phenyl ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with boronic acids. For instance, the Suzuki-Miyaura cross-coupling of related 6-iodo-N-isopropylquinazolin-4-amines has been successfully demonstrated with arylboronic acids, leading to the corresponding 6-aryl derivatives. nih.gov This methodology can be extrapolated to this compound to introduce a variety of aryl and heteroaryl groups.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another powerful tool. The reaction of 6-iodoquinazolin-4-amine (B66490) derivatives with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst affords 6-alkynylated quinazoline-4-amines. nih.gov This highlights the potential for introducing alkynyl groups onto the iodophenyl ring of the title compound.

Negishi Coupling: The Negishi coupling involves the reaction of organozinc reagents with organic halides. This reaction has been employed for the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.gov For example, the coupling of 2-chloro-6,7-dimethoxyquinazolines with an in situ generated methylzinc chloride reagent has been reported. nih.gov

Kumada Coupling: This reaction utilizes Grignard reagents for the formation of carbon-carbon bonds. While its application is more limited with quinazolinones due to the reactivity of Grignard reagents with the amide group, it remains a viable option for transforming halogenated quinazolines. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Halogenated Quinazolines

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(OAc)₂, K₂CO₃ | Aryl-substituted quinazoline (B50416) |

| Sonogashira | Aryl Halide, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynyl-substituted quinazoline |

| Negishi | Aryl Halide, Organozinc Reagent | Pd(PPh₃)₄ | Alkyl/Aryl-substituted quinazoline |

| Kumada | Aryl Halide, Grignard Reagent | Palladium Catalyst | Alkyl/Aryl-substituted quinazoline |

Transformations Involving the Quinazoline Core

The quinazoline ring system itself is amenable to various chemical modifications, allowing for the construction of more complex heterocyclic structures and the introduction of functional groups at specific positions.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy for modifying the quinazoline core, avoiding the need for pre-functionalized starting materials. bohrium.com These methods often employ transition metal catalysts to achieve regioselective C-C, C-N, and C-O bond formations. bohrium.com Research has focused on the C-H arylation, amination, and halogenation of quinazolinones and quinazolines. bohrium.com For example, the regiospecific C-2–H arylation of N-3-substituted quinazolin-4(3H)-ones with aryl halides has been achieved under microwave irradiation. bohrium.com

Ring Annulation and Cyclization Pathways

The quinazoline core of this compound can serve as a scaffold for the construction of fused polycyclic systems.

An iodine-promoted, metal-free protocol has been developed for the one-pot synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones from the reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones with aryl methyl ketones. rsc.orgresearchgate.net This reaction proceeds through an in situ C(sp3)–H oxidation of the aryl methyl ketone to a phenylglyoxal, followed by imine formation and intramolecular nucleophilic addition, resulting in the formation of two new C-N bonds. rsc.orgresearchgate.net

Furthermore, bioactive tricyclic quinazolines, such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones, have been synthesized via the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov Another approach involves the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov

Reactivity of the Amino Functionality at Position 4

The amino group at the 4-position of the quinazoline ring is a key site for derivatization, allowing for the introduction of a wide range of substituents and the modulation of the compound's biological activity. nih.gov

Derivatization and Functional Group Interconversions

The 4-amino group can readily undergo reactions with various electrophiles. A common strategy involves the reaction of a 4-chloroquinazoline (B184009) precursor with a diverse range of amines to generate a library of 4-aminoquinazoline derivatives. researchgate.netnih.gov

For example, N-arylquinazoline-4-amine analogs have been synthesized through the reaction of 4-chloroquinazolines with different anilines. nih.gov Microwave-assisted synthesis has been shown to accelerate the formation of N-arylheterocyclic substituted-4-aminoquinazoline derivatives, offering faster reaction times and high yields compared to classical methods. nih.gov

Furthermore, the 4-amino group can be incorporated into more complex structures. For instance, quinazolinone- and indolin-2-one-based hybrids have been synthesized by the condensation of 6-amino-2-methylquinazolin-4(3H)-one with indolin-2,3-diones. nih.gov Additionally, the amino group can be part of a larger pharmacophore, as seen in the development of (4-phenylamino)quinazoline alkylthiourea derivatives. nih.gov

Influence of Substituent Electronic and Steric Effects on Reactivity

The electronic properties of substituents on the quinazoline ring significantly influence the reactivity of the 3,4-double bond. A study on 2-substituted quinazolines revealed that the susceptibility to covalent hydration of this double bond is modulated by the electronic effect of the substituent at the 2-position. The observed trend for decreased hydration is +I > +M > -I, indicating that electron-donating groups (+I, +M) enhance the polarity of the C-4, N-3 double bond, making it more susceptible to nucleophilic attack, while electron-withdrawing groups (-I) have the opposite effect. rsc.org

In the context of palladium-catalyzed reactions, the electronic nature of substituents on the α,β-unsaturated imines, structurally related to parts of the target molecule, has been shown to affect reaction yields. For instance, in palladium-catalyzed [2+3] cycloadditions, electron-donating groups on the aryl moiety of the imine led to lower yields of the resulting oxazolidine (B1195125) products. mdpi.com This suggests that electron-rich aromatic systems can influence the efficiency of certain catalytic cycles.

Steric effects also play a crucial role. In the same palladium-catalyzed cycloaddition, substituents at the meta-position of the aryl group on the imine resulted in diminished yields, highlighting the impact of steric hindrance on the approach of the reactants to the catalytic center. mdpi.com Similarly, sterically hindered phosphane ligands, which can be synthesized via [2+2+2] cycloaddition reactions, are crucial for creating the necessary reaction environment in various catalytic processes. nih.gov

The interplay between electronic and steric effects is evident in the synthesis of N-alkenylisoquinolinones through palladium-catalyzed cyclization. rsc.org The reaction demonstrates broad functional group tolerance, implying that a range of electronically diverse substituents can be accommodated. However, the efficiency of such transformations is often a fine balance between the electronic activation of the reaction sites and the steric accessibility of the catalyst.

The following table summarizes the general influence of substituent effects on the reactivity of quinazoline derivatives based on related studies.

| Substituent Effect | Position | Influence on Reactivity | Example Reaction Type |

| Electronic | |||

| Electron-donating (+I, +M) | Quinazoline C2-position | Increases susceptibility of C3=N4 bond to nucleophilic attack (hydration). rsc.org | Covalent Hydration |

| Electron-donating | Aryl group | May decrease yields in some Pd-catalyzed reactions. mdpi.com | Palladium-catalyzed [2+3] cycloaddition |

| Electron-withdrawing (-I) | Quinazoline C2-position | Decreases susceptibility of C3=N4 bond to nucleophilic attack (hydration). rsc.org | Covalent Hydration |

| Steric | |||

| Bulky groups | Meta-position of aryl substituent | Can lead to lower reaction yields due to steric hindrance. mdpi.com | Palladium-catalyzed [2+3] cycloaddition |

Chemo- and Regioselectivity in Chemical Transformations

Chemo- and regioselectivity are paramount in the chemical transformations of multifunctional molecules like this compound derivatives. The presence of multiple reactive sites—the C-I bond, the N-H bond of the amine, and various positions on the quinazoline ring—necessitates precise control over reaction conditions to achieve the desired outcome.

Palladium-catalyzed reactions are particularly notable for their ability to effect selective transformations. In the synthesis of heterocyclic fused quinazolines from di-(o-iodophenyl)sulfonylguanidines, a palladium-catalyzed cascade cyclization with isocyanides proceeds with high efficiency and selectivity, allowing for the construction of 5- or 6-membered heterocyclic rings fused to the quinazoline core. rsc.org

Intramolecular cyclization reactions of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines, a related heterocyclic system, demonstrate the potential for unexpected regiochemical outcomes. Depending on the reaction conditions and the specific substrate, either a five-membered or a seven-membered ring can be formed, highlighting the subtle factors that govern the regioselectivity of these cyclizations. semanticscholar.orgresearchgate.net In some cases, the formation of the five-membered ring is nearly exclusive. semanticscholar.org

The synthesis of N-alkenylisoquinolinones via a palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines showcases excellent chemoselectivity. rsc.org This process involves the formation of new carbon-carbon and carbon-oxygen double bonds while tolerating a variety of other functional groups within the molecule.

Furthermore, palladium-catalyzed cycloadditions of α,β-unsaturated imines with vinylethylene carbonates to form oxazolidines proceed with excellent regioselectivity. mdpi.com This demonstrates the catalyst's ability to control the orientation of the reacting partners, leading to a single constitutional isomer.

The table below provides examples of selective transformations in related systems, which can be extrapolated to the reactivity of this compound derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Selectivity |

| Cascade Cyclization | Di-(o-iodophenyl) sulfonylguanidines, Isocyanides | Palladium catalyst | Heterocyclic fused quinazolines | High efficiency and selectivity for 5- or 6-membered rings. rsc.org |

| Intramolecular Cyclization | 4-(2-halophenyl)-1H- pyrazolo[3,4-b]quinolines | Base (e.g., KOH) | Fused polycyclic systems | Regioselective formation of 5- or 7-membered rings. semanticscholar.orgresearchgate.net |

| Cyclization/ C-O Bond Cleavage | Oxazolidine derivatives | Palladium catalyst | N-alkenylisoquinolinones | Good chemoselectivity. rsc.org |

| [2+3] Cycloaddition | α,β-Unsaturated imines, Vinylethylene carbonates | Pd(PPh₃)₄ | Oxazolidine derivatives | Excellent regioselectivity. mdpi.com |

Spectroscopic and Structural Elucidation of 2 2 Iodophenyl Quinazolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(2-Iodophenyl)quinazolin-4-amine would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on both the quinazoline (B50416) and the iodophenyl rings would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns (singlets, doublets, triplets, multiplets) and coupling constants providing critical information about their connectivity and spatial relationships. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration. However, no specific experimental ¹H NMR data has been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom. The spectrum would be characterized by signals for the quaternary carbons and the protonated carbons of the quinazoline and iodophenyl rings. The carbon atom bonded to the iodine (C-I) would show a characteristic chemical shift, influenced by the heavy atom effect. Without experimental data, a precise analysis of the carbon framework remains speculative.

Two-Dimensional NMR Techniques for Connectivity and Assignment

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the ¹H and ¹³C signals. COSY experiments establish proton-proton correlations, while HSQC correlates protons with their directly attached carbons. These analyses are essential for unambiguously assembling the molecular structure, but no such studies have been reported for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the highly accurate mass of the this compound ion, allowing for the unambiguous determination of its elemental formula (C₁₄H₁₀IN₃). This is a critical step in confirming the identity of a synthesized compound. While the molecular weight is calculated to be approximately 347.15 g/mol , specific experimental HRMS measurements are not available in the literature.

Elucidation of Fragmentation Patterns

Analysis of the fragmentation patterns in an MS/MS experiment would offer valuable structural insights. Common fragmentation pathways for quinazoline derivatives often involve cleavages within the heterocyclic ring system or the loss of substituents. For this compound, characteristic fragments would likely include the loss of iodine, the amine group, or fragmentation of the quinazoline core itself. The study of these patterns provides a fingerprint that helps confirm the molecular structure, but this information is not publicly documented.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy would be employed to identify the characteristic functional groups present in this compound. The analysis would focus on the vibrational frequencies of specific bonds. Key absorptions would be expected for the N-H stretching of the amine group, C=N and C=C stretching vibrations within the quinazoline ring system, and C-H stretching and bending modes of the aromatic rings. The presence of the iodine substituent would also influence the fingerprint region of the spectrum. A data table, if available, would list the experimental and theoretical vibrational frequencies and their assignments.

X-ray Crystallography for Solid-State Molecular Structure Determination

Conformational Analysis and Dihedral Angles

A key aspect of the crystallographic analysis would be the determination of the dihedral angle between the quinazoline ring system and the 2-iodophenyl substituent. This angle is crucial for understanding the degree of steric hindrance and electronic communication between the two aromatic moieties. In similar 2-phenylquinazoline (B3120039) derivatives, the planarity of the molecule can vary significantly. For example, in the case of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, the interplanar angle between the quinazoline and phenyl groups is 76.26(4)°. researchgate.netnih.gov

Intermolecular Interactions and Crystal Packing

X-ray crystallography would also reveal the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonds involving the amine group and nitrogen atoms of the quinazoline ring, as well as π-π stacking interactions between the aromatic rings. The nature and strength of these interactions are fundamental to the stability of the crystal lattice. The study of intermolecular interactions is crucial for understanding the physical properties of the solid material. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Iodophenyl Quinazolin 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the electronic architecture of 2-(2-Iodophenyl)quinazolin-4-amine. These methods provide a robust framework for predicting molecular geometries, electronic distributions, and spectroscopic properties.

DFT calculations are frequently used to determine the optimized geometry and electronic properties of quinazoline (B50416) derivatives. rsc.orgdntb.gov.ua For this compound, such calculations would likely be performed using a basis set like B3LYP/6-31G* to balance computational cost and accuracy. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. scielo.br

In related 2-aryl/thienyl substituted quinazolin-4(3H)-ones, the introduction of different substituents has been shown to modulate the HOMO-LUMO energy gap. researchgate.net For this compound, the electron-withdrawing nature of the iodine atom and the electronic landscape of the quinazoline core would significantly influence the energies of these frontier orbitals. Theoretical studies on similar quinoline (B57606) derivatives have demonstrated that computational methods like Time-Dependent DFT (TD-DFT) can predict absorption spectra, which are directly related to the electronic transitions between molecular orbitals. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 to -6.2 | Electron-donating capacity |

| ELUMO | -1.9 to -2.3 | Electron-accepting capacity |

Note: These values are extrapolated from DFT studies on analogous quinazoline and quinoline structures and serve as a predictive illustration.

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. researchgate.net The synthesis of the quinazoline scaffold can proceed through various routes, and DFT calculations can help identify the most energetically favorable pathways. For instance, the mechanism of quinazoline synthesis via oxidative amination of methanol (B129727) has been explored computationally. researchgate.net Similarly, the synthesis of 2-phenylquinazolin-4(3H)-one has been studied using DFT to map the energy profiles of the reaction. researchgate.net

For the synthesis of this compound, a plausible route involves the reaction of 2-aminobenzonitrile (B23959) with 2-iodobenzaldehyde (B48337) derivatives. Computational studies could model the transition states and intermediates of this cyclization reaction, providing insights into the reaction kinetics and the role of catalysts. nih.govorganic-chemistry.orgorganic-chemistry.org Such studies on related quinazoline syntheses have highlighted the intricate steps of bond formation and rearrangement. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational tools for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins.

Molecular docking simulations are widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.gov Numerous studies have performed docking analyses on quinazoline derivatives to explore their potential as inhibitors of various enzymes and receptors, including cyclooxygenase (COX), DNA gyrase, and protein kinases. nih.govnih.govnih.govresearchgate.net

For this compound, docking studies could be conducted against a range of therapeutic targets. The quinazoline scaffold is known to interact with the ATP-binding site of kinases, often forming key hydrogen bonds. nih.gov The 2-iodophenyl substituent would likely occupy a hydrophobic pocket, with the iodine atom potentially forming halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The 4-amino group can act as a hydrogen bond donor, further stabilizing the complex. Docking studies on similar 2-arylquinazoline derivatives have revealed crucial interactions with amino acid residues like asparagine and lysine (B10760008) in the active sites of proteins like PD-L1. nih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site.

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

|---|---|---|

| Hinge Region Amino Acid | Hydrogen Bond | Quinazoline N1 and 4-amino group |

| Gatekeeper Residue | Hydrophobic Interaction | Phenyl ring |

| Hydrophobic Pocket | Halogen Bond/Hydrophobic | 2-Iodophenyl group |

The flexibility of the this compound molecule, particularly the rotation around the bond connecting the phenyl ring to the quinazoline core, gives rise to a conformational landscape. Understanding this landscape is crucial for identifying the low-energy conformations that are most likely to bind to a target protein. Conformational analysis of related quinolinone derivatives has been performed using both experimental (X-ray diffraction) and theoretical methods. scielo.br

Computational methods can explore the potential energy surface associated with this rotation to identify stable conformers. These conformers can then be used in docking studies to predict the most favorable binding modes. The orientation of the 2-iodophenyl group relative to the quinazoline ring system will significantly impact the shape of the molecule and its ability to fit into a specific binding pocket.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. abap.co.inresearchgate.netresearchgate.netnih.gov MD simulations on quinazoline derivatives complexed with proteins have been used to assess the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions like hydrogen bonds. nih.govabap.co.in

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then track the movements of all atoms over a period of nanoseconds. Analysis of the simulation trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net Such simulations on related quinazolinone derivatives have confirmed stable binding within the active sites of various cancer-related targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and medicinal chemistry, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern their biological function. For quinazoline derivatives, including analogs of this compound, various QSAR studies have been conducted to elucidate the structural requirements for their diverse biological activities, such as anticancer and antimicrobial effects.

These studies typically involve the calculation of a wide array of molecular descriptors for a set of quinazoline analogs with known biological activities. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, researchers can develop predictive models that correlate these descriptors with the observed biological responses.

For instance, 2D-QSAR models have been developed for a series of quinazoline derivatives to predict their anticancer potential. These models have demonstrated strong predictive capabilities, with high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their reliability for predicting the activity of new compounds. Such studies have highlighted the importance of specific substitutions on the quinazoline ring, suggesting that modifications at certain positions with particular chemical groups can significantly enhance biological activity spectrabase.com.

Furthermore, three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the structure-activity relationships of quinazoline derivatives. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of more potent analogs. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the established methodologies and findings from studies on structurally related quinazolines provide a robust framework for its computational evaluation.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Influences drug-receptor interactions, reactivity, and metabolic stability. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affects the fit of the molecule into a binding site and its overall size. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs membrane permeability and distribution within biological systems. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and shape. |

Molecular Interactions and Biological Modulations of 2 2 Iodophenyl Quinazolin 4 Amine

Structure-Activity Relationship (SAR) Analysis of 2-(2-Iodophenyl)quinazolin-4-amine Derivatives

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the quinazoline ring and its appended moieties. nih.gov Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic properties. For the 2-aryl-4-aminoquinazoline class, SAR exploration has revealed key insights into how modifying the scaffold can tune its biological effects, from anticancer to antiparasitic activities. acs.orgdndi.org

Systematic modification of the 2-aryl-4-aminoquinazoline scaffold has demonstrated that even minor changes can lead to significant shifts in biological activity. Research has explored substitutions at various positions, primarily on the quinazoline core and the 2-aryl ring, to enhance efficacy against targets like protein kinases and tubulin. nih.govnih.govmdpi.com

For example, studies on related 4-amino quinazoline derivatives have shown that introducing different groups at the 6-position of the quinazoline ring can modulate anticancer activity. The synthesis of a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines revealed that specific amine substitutions at the C4 position could yield potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.com One such derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, was particularly effective against the MCF-7 breast cancer cell line. mdpi.com

Similarly, the aryl group at the C2 position is a critical determinant of activity. Replacing the phenyl ring with other aromatic systems, such as pyridine, has been a successful strategy in the search for novel therapeutic agents. acs.orgnih.gov This bioisosteric replacement can alter the molecule's electronic properties and hydrogen bonding capacity, leading to improved interactions with biological targets. In one campaign, this modification was part of a scaffold hop that led to the identification of potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govdndi.org

The following table summarizes the influence of various substituents on the biological response of the 2-aryl-4-aminoquinazoline scaffold based on published research findings.

| Scaffold/Derivative | Substituent(s) | Biological Activity/Target | Key Finding | Reference |

| 2-Aryl-4-aminoquinazoline | 2-Pyridinyl instead of 2-phenyl | Anti-parasitic (T. cruzi) | Scaffold hop from a virtual screen identified the 2-(pyridin-2-yl)quinazoline core as a potent hit. | acs.orgnih.gov |

| 4-Aminoquinazoline | N-(4-fluorophenyl) at C4 | Anti-inflammatory | Compound showed high anti-inflammatory activity compared to the standard drug indomethacin. | |

| 2-(Pyridin-3-yl)quinazolin-4-amine | 6-Bromo and N-(benzo[d]thiazol-2-yl) at C4 | Anticancer (MCF-7), EGFR inhibitor | The combination of substituents led to potent and selective EGFR inhibition (IC₅₀ = 0.096 μM). | mdpi.com |

| 2-Aryl-4-aminoquinazoline | Various aryl groups at C2 (e.g., 2,4-dimethylphenyl) | Anticancer (KB cell line) | Compound 4a (2-(2,4-dimethylphenyl)quinazolin-4-amine) showed selective cytotoxicity against the KB cell line. | researchgate.net |

| 4-Amino-N-(phenyl)benzenesulfonamide | Chloro-derivative | Antimicrobial (Gram-negative) | The chloro-substituted compound was the most potent candidate against gram-negative bacteria. |

This table is generated based on data from related 2-aryl-4-aminoquinazoline derivatives to infer the SAR principles applicable to this compound.

The 2-(2-iodophenyl) group is not merely a bulky substituent; it plays a precise and critical role in molecular recognition through specific non-covalent interactions. The iodine atom, being the largest and least electronegative of the stable halogens, possesses a unique electronic property that enables it to participate in so-called "halogen bonds."

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic (electron-rich) atom, such as an oxygen, nitrogen, or sulfur. In the context of this compound binding to a biological target like a protein kinase, the iodine atom can act as a halogen bond donor, forming a strong, specific interaction with a carbonyl oxygen or a nitrogen-containing residue in the protein's active site. This interaction can significantly contribute to the binding affinity and selectivity of the compound for its target. While direct crystallographic evidence for this specific molecule may be pending, the principles of halogen bonding are well-established in medicinal chemistry for enhancing ligand-protein interactions. The strategic placement of an iodine atom on a phenyl ring is a common tactic to exploit this powerful binding interaction.

Comparative Analysis with Other Quinazoline Scaffolds

The 2-aryl-4-aminoquinazoline scaffold, represented by this compound, is one of several important quinazoline-based frameworks used in drug discovery. nih.gov Comparing its structure and function to other quinazoline scaffolds highlights the chemical diversity and therapeutic potential of this heterocyclic family. researchgate.net

Quinazolin-4(3H)-ones: A closely related scaffold features a ketone at the C4 position instead of an amine. These quinazolin-4(3H)-one derivatives are also known for a wide range of biological activities, including potent anticancer effects. nih.gov The change from a hydrogen bond-donating amine to a hydrogen bond-accepting carbonyl group at C4 fundamentally alters the molecule's interaction profile with biological targets, often leading to different mechanisms of action, such as tubulin polymerization inhibition. nih.gov

Quinazoline-2,4(1H,3H)-diones: These scaffolds, containing carbonyl groups at both the C2 and C4 positions, have been investigated as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is crucial for DNA repair and a key target in oncology. nih.gov

Fused Quinazoline Systems: Medicinal chemists have also explored fusing other heterocyclic rings to the quinazoline core to create more complex and rigid structures. Examples include researchgate.netacs.orgnih.govtriazino[2,3-c]quinazolines and triazolo[4,3-c]quinazolines. mdpi.comnih.gov These fused systems often exhibit distinct pharmacological profiles and have been developed as anticancer and anti-inflammatory agents.

The following table provides a comparative overview of different quinazoline scaffolds and their associated biological targets.

| Scaffold | Key Structural Feature | Primary Biological Target/Activity | Example Mechanism | Reference |

| 4-Aminoquinazoline | Amine group at C4 | Protein Kinase Inhibition (e.g., EGFR, VEGFR-2) | ATP-competitive inhibition in the kinase hinge region. | mdpi.commdpi.com |

| Quinazolin-4(3H)-one | Carbonyl group at C4 | Tubulin Polymerization Inhibition, Anticancer | Binds to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | Carbonyl groups at C2 and C4 | PARP-1 Inhibition | Inhibition of DNA repair pathways in cancer cells. | nih.gov |

| researchgate.netacs.orgnih.govTriazino[2,3-c]quinazoline | Fused triazine ring system | Anticancer | Inhibition of various cancer cell lines. | nih.gov |

| 2-Aryl-4-aminoquinazoline | Amine at C4, Aryl at C2 | LSD1 Inhibition, Immunomodulation | Inhibition of histone demethylase LSD1, leading to an anti-tumor immune response. | nih.gov |

This comparative analysis underscores the remarkable versatility of the quinazoline core. By strategically modifying the substituents and oxidation state of the pyrimidine (B1678525) ring, chemists can develop compounds that target a wide array of biological molecules, leading to diverse therapeutic applications. nih.govmdpi.com

Applications Beyond Biological Contexts

Catalytic Applications

The potential for 2-(2-iodophenyl)quinazolin-4-amine and its derivatives in catalysis, particularly as ligands in organometallic chemistry, is an area of growing interest.

The nitrogen atoms within the quinazoline (B50416) ring system of this compound can act as coordination sites for metal centers, making it a candidate for use as a ligand in organometallic catalysis. Although direct studies on the catalytic applications of this compound are not extensively documented, the broader class of quinazoline derivatives has shown promise in this area. For instance, palladium(II) complexes featuring N^O chelating ligands have been successfully used for the one-pot synthesis of quinazolin-4(3H)-ones through the dehydrogenative coupling of benzyl (B1604629) alcohols and 2-aminobenzamide. epa.gov

The design of organometallic complexes often relies on the electronic and steric properties of the ligands. The 2-phenylquinazoline (B3120039) framework can be systematically modified to tune these properties. For example, the introduction of electron-withdrawing groups onto the phenyl ring of 2-phenylquinoxaline (B188063) ligands has been shown to modulate the photophysical attributes of cyclometalated platinum(II) complexes. nih.gov This principle could be applied to this compound, where the iodo-substituent could influence the electronic environment of a coordinated metal, thereby affecting its catalytic activity.

Furthermore, tetranuclear palladium(II) complexes derived from dimethylaminoarene derivatives have demonstrated high catalytic activity in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. nih.gov This highlights the potential of metal complexes with nitrogen-containing aromatic ligands, a category that includes this compound, to serve as efficient catalysts in organic synthesis.

Materials Science Applications

The inherent photophysical and electronic properties of the quinazoline scaffold make it an attractive building block for the development of novel functional organic materials.

Quinazoline derivatives are being explored for their integration into functional organic materials, particularly for optoelectronic applications. researchgate.net The general strategy involves creating donor-acceptor molecular structures to achieve desired properties like bipolar charge transport and delayed fluorescence. nih.gov In this context, the quinazoline moiety can act as an acceptor core. nih.govbeilstein-journals.org

While specific research on the integration of this compound into such materials is limited, related studies provide a strong rationale for its potential. For example, compounds with a quinazoline unit linked to donor moieties like carbazole, dimethyldihydroacridine, or phenothiazine (B1677639) have been synthesized and shown to form glasses with high glass-transition temperatures, a desirable property for the stability of organic electronic devices. nih.govbeilstein-journals.org The incorporation of fragments such as benzimidazole, carbazole, or triphenylamine (B166846) into the quinazoline scaffold has been a successful approach for creating materials for organic light-emitting diodes (OLEDs), including white OLEDs. researchgate.net

The optical and electronic properties of quinazoline-based materials are of significant interest. Studies on various quinazoline derivatives have revealed their potential as luminescent materials. For instance, certain aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit electroluminescent properties. researchgate.net

The photophysical characteristics of quinazoline derivatives can be tuned by chemical modification. The UV-Vis absorption spectra of some quinazoline derivatives show stability in solutions like water and DMSO, which is crucial for their practical application. nih.gov However, they can undergo modifications upon exposure to UV radiation, indicating their potential use in photosensitive materials. nih.gov For example, irradiation of certain quinazoline derivatives can lead to a hypochromic effect and a hypsochromic shift in their absorption spectra. nih.gov

Quinazoline-based compounds have been developed as versatile exciplex-forming materials. A 3,6-di-tert-butylcarbazole-substituted quinazoline derivative, for instance, can form a sky-blue emitting exciplex with an acceptor and an orange-emitting exciplex with a donor. nih.govbeilstein-journals.org This versatility was utilized to fabricate a white OLED. nih.govbeilstein-journals.org The ionization potentials of these materials, a key electronic property, have been estimated to be in the range of 5.22–5.87 eV. nih.govbeilstein-journals.org

| Property | Observation | Compound Class | Reference |

| Glass Transition Temperature | 116 °C to 123 °C | Quinazoline derivatives with donor moieties | nih.govbeilstein-journals.org |

| Ionization Potential | 5.22–5.87 eV | Quinazoline derivatives with donor moieties | nih.govbeilstein-journals.org |

| Exciplex Formation | Sky-blue and orange emission | 3,6-di-tert-butylcarbazole-substituted quinazoline | nih.govbeilstein-journals.org |

| Photostability | Stable in solution, modifies upon UV irradiation | Quinazoline derivatives | nih.gov |

Agrochemical Potential (e.g., Herbicidal Properties)

The field of agrochemicals has seen the emergence of quinazoline derivatives as promising candidates for the development of new herbicides.

Research has demonstrated that novel quinazolin-4(3H)-one derivatives, structurally related to this compound, exhibit significant pre-emergent herbicidal activity, particularly against monocotyledonous weeds. mdpi.com One study reported that a compound designated as QPP-7 displayed over 90% inhibition of several weed species at an application rate of 375 g ha⁻¹ while showing excellent safety for crops like rice, wheat, and cotton. mdpi.com

The mode of action for these herbicidal quinazolinones is believed to be the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the fatty acid synthesis pathway of plants. mdpi.com The inhibitory activity of these compounds is influenced by the nature and position of substituents on the quinazolin-4(3H)-one core. Structure-activity relationship (SAR) studies have revealed that the spatial position of substituents on the benzene (B151609) ring of the quinazolinone and the bulk of the substituent at another position are critical for herbicidal efficacy. mdpi.com For example, a pattern with a 6-fluoro substituent and a methyl group at another position was identified as optimal in one study. mdpi.com

The herbicidal potential of quinazoline derivatives is an active area of research, with ongoing efforts to synthesize and evaluate new analogues with improved activity and a broader spectrum of weed control. mdpi.com

| Compound Class | Target Weeds | Mechanism of Action (Proposed) | Key Findings | Reference |

| Quinazolin-4(3H)-one derivatives | Monocotyledonous weeds (e.g., E. crusgalli, D. sanguinalis) | ACCase inhibition | High pre-emergent herbicidal activity with good crop safety. | mdpi.com |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds (e.g., Amaranthus retroflexus) | Synthetic auxin | Good inhibitory effects on broadleaf weeds. | mdpi.com |

Future Perspectives and Research Challenges for 2 2 Iodophenyl Quinazolin 4 Amine

Development of Novel and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 2-(2-Iodophenyl)quinazolin-4-amine, future efforts will likely focus on advancing green chemistry principles.

Current synthetic strategies often rely on transition-metal-free nucleophilic aromatic substitution (SNAr) cyclization. evitachem.com This involves the reaction of ortho-halogenated benzamides with primary amides in the presence of a base. evitachem.com While effective, these methods can require high temperatures and strong bases. evitachem.com

Table 1: Comparison of Synthetic Methodologies for Quinazoline (B50416) Derivatives

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| SNAr Cyclization | Cs₂CO₃ | DMSO, 135°C | Metal-free | High temperature, strong base |

| Microwave-Assisted Synthesis | MnO₂ | Microwave irradiation | Rapid reaction times | Specialized equipment required |

| Solvent-Free Synthesis | Nanoporous TiO₂-[bip]-NH₂⁺HSO₄⁻ | 120°C | Improved E-factor metrics | Catalyst preparation |

| Dehydrogenative Coupling | Manganese catalysts | N/A | Atom-economical | Byproduct formation (H₂O/H₂) |

Future research will aim to develop catalytic systems that operate under milder conditions, utilize non-toxic and renewable solvents, and minimize waste generation. The exploration of flow chemistry processes could also offer significant advantages in terms of scalability, safety, and process control. Furthermore, the development of one-pot, multi-component reactions starting from readily available precursors will continue to be a major area of investigation to streamline the synthesis of this compound and its derivatives.

Elucidation of Underexplored Molecular Interaction Mechanisms

While the quinazoline core is known to interact with a variety of biological targets, the specific molecular interactions of this compound and its derivatives are not fully understood. The presence of the iodophenyl group offers a unique handle for probing these interactions.

Future research will likely employ a combination of biophysical techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, to determine the high-resolution structures of this compound in complex with its biological targets. This structural information is crucial for understanding the key binding interactions and for guiding the rational design of more potent and selective inhibitors.

Moreover, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable thermodynamic and kinetic data on the binding process. Understanding the energetics of binding will aid in the optimization of lead compounds.

Advanced Computational Modeling for Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, in silico methods can be leveraged to accelerate the design and optimization of new analogs with improved pharmacological profiles.

Molecular docking studies can predict the binding modes of derivatives within the active site of a target protein, allowing for the prioritization of compounds for synthesis. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of quinazoline derivatives with their biological activity, providing insights for the design of more potent compounds.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein interactions, revealing conformational changes and the role of solvent molecules in the binding process. These advanced computational approaches, in synergy with experimental data, will be instrumental in the rational design of novel quinazoline-based therapeutic agents.

Exploration of New Application Avenues

The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond its current applications. The iodine atom serves as a versatile synthetic handle for post-functionalization, enabling the creation of diverse chemical libraries. evitachem.com

Future research will focus on exploring new biological targets and therapeutic areas for derivatives of this compound. This will involve high-throughput screening of these compounds against a wide range of assays to identify novel biological activities. The development of chemical probes based on the this compound scaffold could also facilitate the identification and validation of new drug targets.

The exploration of this chemical space may lead to the discovery of first-in-class drugs for a variety of diseases. The continued investigation into the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives holds great promise for the future of medicine.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Iodophenyl)quinazolin-4-amine, and how can challenges like iodine stability be addressed?

Methodological Answer: The synthesis typically involves coupling 2-iodophenyl groups to the quinazolin-4-amine core. A two-step approach is recommended:

Core Formation : Start with 4-chloroquinazoline derivatives. React with 2-iodobenzylamine under reflux in DMF using Hünig’s base (diisopropylethylamine) as a catalyst to facilitate nucleophilic substitution .

Purification : Use silica gel column chromatography with gradient elution (e.g., 15%→75% ethyl acetate in hexanes) to isolate the product. Monitor purity via LCMS with trifluoroacetic acid-acetonitrile gradients .

Challenges : Iodine’s sensitivity to light/heat requires inert conditions (argon atmosphere) and low-temperature stirring. Replace iodine-containing reagents with stabilized precursors if decomposition occurs.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR in DMSO- to verify aromatic proton environments (e.g., δ 8.99 ppm for quinazoline protons) and iodine’s deshielding effects .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 362.0957 for similar derivatives) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate planar quinazoline geometry and substituent orientation .

Q. What in vitro assays are suitable for initial cytotoxicity evaluation of this compound?

Methodological Answer:

- Sulforhodamine B (SRB) Assay : Fix cells (e.g., MGC-803, A549) with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This method is cost-effective, stable, and compatible with high-throughput screening .

- IC50 Determination : Use dose-response curves (0.1–100 μM) over 48–72 hours. Compare results to positive controls (e.g., doxorubicin) and validate with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the quinazoline 6/7-positions to enhance ATP-binding pocket affinity. Replace the iodophenyl group with morpholine or piperazine derivatives to improve solubility and selectivity .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with inhibitory activity against kinases like c-Src or Abl . Validate predictions with enzymatic assays (IC50 < 10 nM for target kinases) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Mechanistic Profiling : Perform kinase inhibition panels (e.g., Reaction Biology Corporation’s services) to identify off-target effects. Cross-reference with transcriptomic data to assess pathway-specific responses .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to evaluate CYP450-mediated degradation, which may explain variability in potency between assays .

Q. What advanced structural techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding modes using crystal structures of target kinases (e.g., PDB ID 3G0F for c-Src). Focus on halogen bonding between iodine and hinge-region residues (e.g., Met341) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen-bonding) interactions .

Q. How can synthetic yield variability be mitigated during large-scale production?

Methodological Answer:

- Process Optimization : Use microwave-assisted synthesis (e.g., 150°C for 1 hour) to accelerate Suzuki-Miyaura couplings, improving reproducibility .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) vs. copper-based alternatives to minimize byproducts. Monitor reactions via TLC with UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.